molecular formula C38H53N7O9 B12520881 L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline CAS No. 655229-04-2

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline

Cat. No.: B12520881
CAS No.: 655229-04-2
M. Wt: 751.9 g/mol
InChI Key: BOHRFNIIOLJYEW-ONQWIJLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline is a complex peptide composed of multiple amino acids, including proline, phenylalanine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine.

    Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can produce hydroxythreonine.

Scientific Research Applications

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-proline: A simpler dipeptide with similar structural features.

    L-Prolyl-L-threonine: Another peptide with proline and threonine residues.

    Cyclo(L-prolyl-L-phenylalanyl): A cyclic analog with potential differences in stability and activity.

Uniqueness

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline is unique due to its specific sequence and the presence of multiple proline residues, which can influence its conformational flexibility and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

655229-04-2

Molecular Formula

C38H53N7O9

Molecular Weight

751.9 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C38H53N7O9/c1-23(46)31(37(52)44-20-8-15-29(44)36(51)45-21-9-16-30(45)38(53)54)41-33(48)27-13-6-18-42(27)35(50)28-14-7-19-43(28)34(49)26(22-24-10-3-2-4-11-24)40-32(47)25-12-5-17-39-25/h2-4,10-11,23,25-31,39,46H,5-9,12-22H2,1H3,(H,40,47)(H,41,48)(H,53,54)/t23-,25+,26+,27+,28+,29+,30+,31+/m1/s1

InChI Key

BOHRFNIIOLJYEW-ONQWIJLSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.